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Compound of Interest

(38-Chloro-2-formylphenyl)boronic
Compound Name: d
aci

Cat. No.: B1426510

(3-Chloro-2-formylphenyl)boronic acid is a highly versatile synthetic building block that has
garnered significant attention in medicinal chemistry and materials science. Its strategic
arrangement of three distinct functional groups—a boronic acid, an aldehyde, and a chloro
substituent—on a phenyl ring makes it an exceptionally valuable tool for constructing complex
molecular architectures. The boronic acid moiety serves as a robust handle for palladium-
catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the
formation of carbon-carbon bonds with remarkable efficiency and predictability.[1][2]
Concurrently, the ortho-positioned formyl (aldehyde) group provides a reactive site for a
plethora of subsequent transformations, including condensations, reductive aminations, and
intramolecular cyclizations. This unique bifunctionality allows for the elegant and convergent
synthesis of diverse scaffolds, particularly nitrogen- and oxygen-containing heterocycles, which
are prevalent in biologically active compounds.[3][4] This guide provides a comprehensive
overview of its properties, synthesis, reactivity, and key applications, offering field-proven
insights for its effective utilization in research and development.

Physicochemical Properties and Handling

Accurate knowledge of a reagent's physical and chemical properties is fundamental to its
successful application in the laboratory. (3-Chloro-2-formylphenyl)boronic acid is typically
supplied as a solid and requires specific storage conditions to maintain its integrity.[5]
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Property Value Source
CAS Number 928048-11-7 [5]6]
Molecular Formula C7HeBCIO3 [7]
Molecular Weight 184.39 g/mol [51[7]
Physical Form Solid [5]
Purity Typically =95% [5]
Storage Refrigerator (2-8°C) [5]
InChi Key NYANPLLIDXQXPC- (5]

UHFFFAOYSA-N

Trustworthiness in Handling: Boronic acids can undergo dehydration to form cyclic boroxine
anhydrides. While this process is often reversible upon exposure to water during a reaction,
significant boroxine formation can affect reaction stoichiometry and kinetics.[9] It is crucial to
store the reagent in a tightly sealed container in a refrigerator.[5] For quantitative experiments,
drying the material under high vacuum prior to use can ensure accuracy.[9]

Synthesis Pathway

While (3-Chloro-2-formylphenyl)boronic acid is commercially available, understanding its
synthesis provides insight into potential impurities and alternative derivatizations. A common
strategy for preparing arylboronic acids involves the reaction of an organometallic intermediate
with a trialkyl borate.[10][11] A plausible route is outlined below, adapted from general
procedures for formylphenylboronic acids.[12]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h6e4112b2
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB62685489.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-formylphenylboronic-acid
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h6e4112b2
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-formylphenylboronic-acid
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h6e4112b2
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h6e4112b2
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h6e4112b2
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h6e4112b2
https://pubchemlite.lcsb.uni.lu/e/compound/57497241
http://orgsyn.org/demo.aspx?prep=v86p0360
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h6e4112b2
http://orgsyn.org/demo.aspx?prep=v86p0360
https://www.benchchem.com/product/b1426510?utm_src=pdf-body
https://www.benchchem.com/synthesis/pse-6e77e626c1d74e1883fed239d9e2c064
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://patents.google.com/patent/US20040049050A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Z,G-Dichlorobenzaldehyde)

:

Protection of Aldehyde
(e.g., Acetal formation)

'

Grotected 2,6-Dich|orobenzaldehyde)

Organometallic Formation
(e.g., Lithium-Halogen Exchange)

(Aryl Lithium Intermediate)

Borylation
(e.g., B(OMe)s)

@oronate Ester Intermediate)

:

G\cidic Workup & DeprotectiorD

(3-Chloro-2-formylphenyl)boronic acid

Click to download full resolution via product page

Caption: General synthetic workflow for formylphenylboronic acids.
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Representative Synthesis Protocol

This protocol is a representative example based on established chemical principles.[10][12]

Protection: The aldehyde group of 2,6-dichlorobenzaldehyde is first protected (e.g., as a
diethyl acetal) to prevent its reaction with the organometallic intermediate.

« Lithiation: The protected dichlorobenzaldehyde is dissolved in an anhydrous ether solvent
(e.g., THF) and cooled to -78 °C. A solution of an organolithium reagent (e.g., n-butyllithium)
is added dropwise to perform a lithium-halogen exchange, selectively forming the aryl lithium
species at one of the chloro positions.

o Borylation: Trimethyl borate, B(OCH?s)s3, is added to the cooled solution, reacting with the aryl
lithium intermediate to form a boronate ester.

o Hydrolysis & Deprotection: The reaction is quenched with an aqueous acid (e.g., HCI). This
step simultaneously hydrolyzes the boronate ester to the boronic acid and removes the
acetal protecting group, revealing the aldehyde.

« |solation: The product is extracted into an organic solvent, which is then washed, dried, and
evaporated. The resulting solid can be purified by recrystallization or column
chromatography.

Core Reactivity and Applications in Drug Discovery

The power of (3-Chloro-2-formylphenyl)boronic acid lies in its capacity to participate in
sequential or one-pot transformations, making it a cornerstone reagent for building molecular
complexity.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming
C(sp?)-C(sp?) bonds.[2][13] This palladium-catalyzed reaction couples the boronic acid with an
aryl or vinyl halide/triflate, offering a mild, reliable, and functional-group-tolerant method for
synthesizing biaryl and substituted styrene motifs, which are privileged structures in many
pharmaceuticals.[1][14][15]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical
for success. The base (e.g., K2COs, Cs2CO0s) is not merely a proton scavenger; it activates the
boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the
transmetalation step.[16] The phosphine ligands stabilize the palladium catalyst and modulate
its reactivity.

Step-by-Step Suzuki Coupling Protocol

e Setup: To an oven-dried Schlenk flask, add (3-Chloro-2-formylphenyl)boronic acid (1.1
mmol), the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPhs)s (0.03 mmol, 3
mol%), and a base (e.g., K2COs, 2.5 mmol).

» Degassing: Seal the flask and cycle between vacuum and an inert atmosphere (Nitrogen or
Argon) three times to remove oxygen, which can deactivate the catalyst.

» Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL), via
syringe.

e Reaction: Heat the mixture with stirring (e.g., at 90 °C) and monitor the reaction progress by
TLC or LC-MS. Reaction times typically range from 2 to 12 hours.[1]
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o Workup: After cooling to room temperature, dilute the mixture with water and extract with an
organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter,
and concentrate under reduced pressure. The crude product can then be purified by flash
column chromatography.

Synthesis of Benzofuran Scaffolds

Benzofurans are core structures in numerous natural products and pharmacologically active
compounds.[3][4][17] The ortho-formyl and boronic acid functionalities of the title compound
provide an elegant entry point to this heterocyclic system. A common strategy involves an initial
Suzuki coupling to install a vinyl partner, followed by an intramolecular reaction involving the
aldehyde.

Example Workflow: Synthesis of a 2-Arylbenzofuran

e Suzuki Coupling: Couple (3-Chloro-2-formylphenyl)boronic acid with a (2-
methoxyphenyl)boronic acid to form a 3-chloro-2-formyl-2'-methoxy-1,1'-biphenyl
intermediate. The methoxy group serves as a masked phenol.

o Demethylation: Treat the biphenyl intermediate with a reagent like boron tribromide (BBr3) to
cleave the methyl ether, revealing a phenol.[17]

e Intramolecular Cyclization: The resulting 2'-hydroxy-3-chloro-2-formyl-1,1'-biphenyl can then
undergo an intramolecular cyclization. This can be an acid- or base-catalyzed condensation
between the phenol and the aldehyde to form the benzofuran ring system. This approach
offers a powerful method for building highly substituted benzofurans.[18]

Safety and Handling

(3-Chloro-2-formylphenyl)boronic acid is associated with standard laboratory hazards. It is
classified with the GHSO07 pictogram, indicating it can be harmful if swallowed, in contact with
skin, or if inhaled.[5]

o H-Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332
(Harmful if inhaled).[5]
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o P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective
clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON
CENTER or doctor/physician if you feel unwell).[5]

Self-Validating Protocol: Always handle this compound in a well-ventilated fume hood while
wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and
safety glasses. Ensure access to an emergency eyewash station and safety shower.

Conclusion

(3-Chloro-2-formylphenyl)boronic acid is more than just a chemical reagent; it is a strategic
tool for molecular design and construction. Its unique combination of functionalities enables
chemists to execute sophisticated synthetic plans, such as the Suzuki-Miyaura coupling,
followed by intramolecular cyclizations to rapidly access complex heterocyclic scaffolds like
benzofurans.[2][3][18] This capability is of paramount importance in drug discovery, where the
rapid and efficient generation of diverse and novel molecular entities is a key driver of
innovation.[11][19][20] By understanding the principles behind its reactivity and applying robust,
validated protocols, researchers can fully exploit the potential of this powerful building block to
advance their scientific goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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